tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate typically involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The benzo[d]thiazole derivative is then reacted with piperidine-1-carboxylate under basic conditions to form the desired product.
Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzo[d]thiazole ring can produce a dihydro derivative .
Scientific Research Applications
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, while the tert-butyl ester group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also features a piperidine ring and a tert-butyl ester group but differs in the presence of a pyrazole ring instead of a benzo[d]thiazole moiety.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzo[d]thiazole moiety but differ in the presence of a benzamide group instead of a piperidine ring.
Uniqueness
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the methoxy group on the benzo[d]thiazole ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)24-17(21)20-9-7-12(8-10-20)23-16-19-14-11-13(22-4)5-6-15(14)25-16/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFWXZQVCKOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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